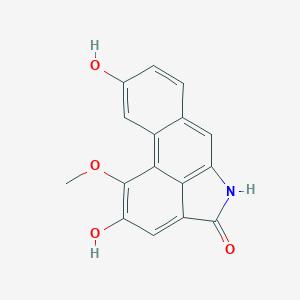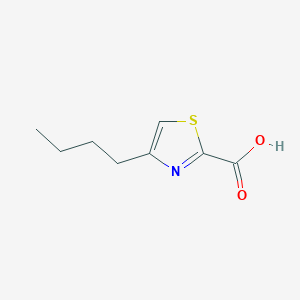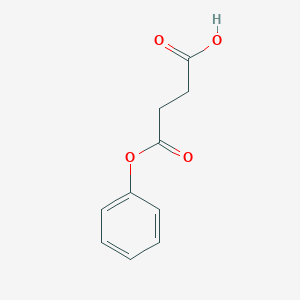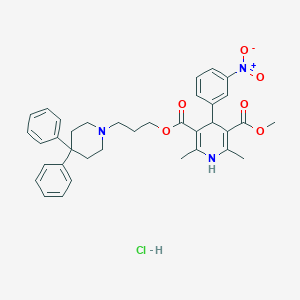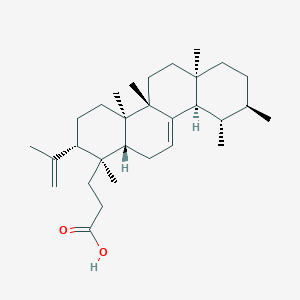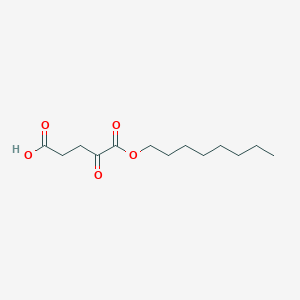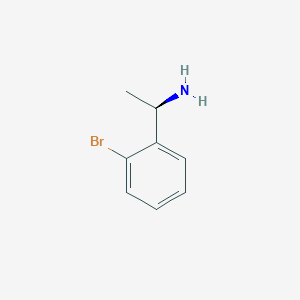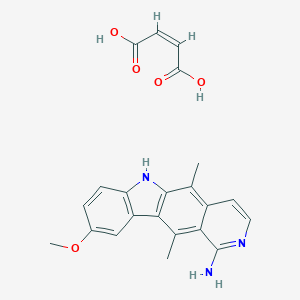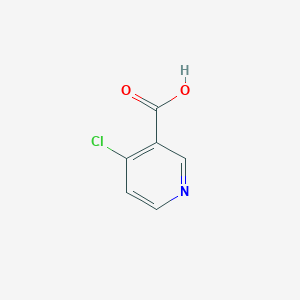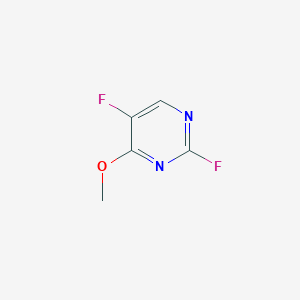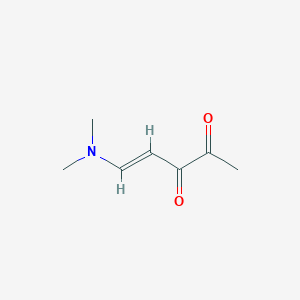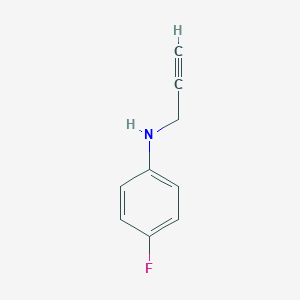
Ferrocin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocin A is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of ferrocene, which is a metallocene with two cyclopentadienyl rings bound to an iron atom. Ferrocene and its derivatives have been studied for their unique electronic and magnetic properties. Ferrocin A is a promising compound that has shown potential in various fields, including medicinal chemistry, material science, and electrochemistry.
Mecanismo De Acción
The mechanism of action of ferrocin A involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and ultimately cell death. Ferrocin A binds to the enzyme and prevents it from carrying out its normal function of breaking and rejoining DNA strands during replication and repair.
Efectos Bioquímicos Y Fisiológicos
Ferrocin A has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. Ferrocin A also inhibits the expression of anti-apoptotic proteins such as Bcl-2, which promotes cell survival. Ferrocin A has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ferrocin A has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Ferrocin A exhibits potent anticancer and antimicrobial activity, making it a promising compound for drug development. However, one limitation of ferrocin A is its low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of ferrocin A. One area of research is the development of ferrocin A analogs with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of ferrocin A in more detail, including its effects on other cellular pathways. Ferrocin A has also shown potential as a redox-active compound for use in electrochemical applications, and further research in this area could lead to the development of new materials with unique electronic properties.
Métodos De Síntesis
Ferrocin A can be synthesized by several methods, including the reaction of ferrocene with carboxylic acids or acid chlorides. One of the most commonly used methods for synthesizing ferrocin A involves the reaction of ferrocene with succinic anhydride in the presence of a catalyst such as triethylamine. The reaction yields ferrocin A as a yellow-orange solid, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
Ferrocin A has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Ferrocin A induces cell death by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Ferrocin A has also been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
114550-08-2 |
|---|---|
Nombre del producto |
Ferrocin A |
Fórmula molecular |
C51H82FeN13O19 |
Peso molecular |
1237.1 g/mol |
Nombre IUPAC |
iron(3+);(E)-N-[6,15,27-tris[3-[acetyl(oxido)amino]propyl]-18-(hydroxymethyl)-12-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide |
InChI |
InChI=1S/C51H82N13O19.Fe/c1-8-9-10-11-12-13-14-21-40(69)57-39-29-83-43(72)27-54-46(74)35(18-15-22-62(80)32(5)66)56-41(70)25-52-45(73)31(4)55-48(76)37(20-17-24-64(82)34(7)68)59-49(77)38(28-65)60-51(79)44(30(2)3)61-42(71)26-53-47(75)36(58-50(39)78)19-16-23-63(81)33(6)67;/h13-14,30-31,35-39,44,65H,8-12,15-29H2,1-7H3,(H,52,73)(H,53,75)(H,54,74)(H,55,76)(H,56,70)(H,57,69)(H,58,78)(H,59,77)(H,60,79)(H,61,71);/q-3;+3/b14-13+; |
Clave InChI |
NFEHNCXMXVNUPC-IERUDJENSA-N |
SMILES isomérico |
CCCCCC/C=C/CC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
SMILES |
CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
SMILES canónico |
CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
Sinónimos |
ferrocin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
